Cas no 6637-45-2 (1-Naphthalen-2-yl-pyrrole-2,5-dione)

1-Naphthalen-2-yl-pyrrole-2,5-dione structure
6637-45-2 structure
Product Name:1-Naphthalen-2-yl-pyrrole-2,5-dione
CAS No:6637-45-2
MF:C14H9NO2
MW:223.226763486862
MDL:MFCD00443960
CID:525476
PubChem ID:243251
Update Time:2025-11-02

1-Naphthalen-2-yl-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione,1-(2-naphthalenyl)-
    • 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione
    • 1-Naphthalen-2-yl-pyrrole-2,5-dione
    • 1-naphthalen-2-ylpyrrole-2,5-dione
    • N-(2-NAPHTHALENYL)MALEIMIDE
    • CS-0219426
    • BDBM50076447
    • AKOS000116785
    • CHEMBL1714292
    • MLS002667550
    • EN300-03981
    • SCHEMBL2146237
    • MFCD00443960
    • NSC-52627
    • 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione; N-(2-Naphthyl)maleimide; N-ss-Naphthylmaleimide; NSC 52627;
    • DB-073745
    • SR-01000085969-1
    • DTXSID70287821
    • EU-0051201
    • NSC52627
    • J-503585
    • 1-(Naphthalen-2-yl)-1h-pyrrol-2,5-dione
    • Z56755395
    • SR-01000085969
    • ISPTVBCAVIHHEF-UHFFFAOYSA-N
    • G38437
    • PD148109
    • 1-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione
    • HMS3079E12
    • 1-(naphthalen-2-yl)pyrrole-2,5-dione
    • HMS1775D19
    • 6637-45-2
    • SMR001557316
    • MDL: MFCD00443960
    • Inchi: 1S/C14H9NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
    • InChI Key: ISPTVBCAVIHHEF-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N1C1C=CC2C=CC=CC=2C=1)=O

Computed Properties

  • Exact Mass: 223.06300
  • Monoisotopic Mass: 223.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.4A^2

Experimental Properties

  • Density: 1.358
  • Boiling Point: 405.8°C at 760 mmHg
  • Flash Point: 194.2°C
  • Refractive Index: 1.709
  • PSA: 37.38000
  • LogP: 2.33420

1-Naphthalen-2-yl-pyrrole-2,5-dione Security Information

1-Naphthalen-2-yl-pyrrole-2,5-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-Naphthalen-2-yl-pyrrole-2,5-dione Suppliers

Amadis Chemical Company Limited
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(CAS:6637-45-2)1-Naphthalen-2-yl-pyrrole-2,5-dione
Order Number:A1169334
Stock Status:in Stock
Quantity:10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:14
Price ($):1078.0/739.0/282.0
Email:sales@amadischem.com

Additional information on 1-Naphthalen-2-yl-pyrrole-2,5-dione

Introduction to 1-Naphthalen-2-yl-pyrrole-2,5-dione (CAS No: 6637-45-2) and Its Emerging Applications in Chemical Biology

1-Naphthalen-2-yl-pyrrole-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No) 6637-45-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the pyrrole derivatives family, characterized by a nitrogen-containing five-membered ring fused with a naphthalene moiety. The presence of both electron-deficient and electron-rich regions in its structure makes it a promising candidate for various biochemical applications, including drug discovery, material science, and catalysis.

The molecular structure of 1-Naphthalen-2-yl-pyrrole-2,5-dione consists of a pyrrole ring substituted with a naphthalenyl group at the 2-position. This arrangement introduces a balance of aromaticity and heterocyclic functionality, enabling diverse interactions with biological targets. The compound’s ability to participate in multiple chemical reactions, such as Michael additions, cycloadditions, and oxidation processes, has made it a valuable scaffold for synthesizing complex molecules with potential therapeutic benefits.

In recent years, 1-Naphthalen-2-yl-pyrrole-2,5-dione has been extensively studied for its pharmacological properties. Researchers have explored its derivatives as inhibitors of various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. One notable area of investigation has been its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing analogs of 1-Naphthalen-2-yl-pyrrole-2,5-dione, scientists have developed compounds that can selectively inhibit specific kinases without affecting others, thereby reducing side effects.

The compound’s potential in medicinal chemistry has also been highlighted in the development of antimicrobial agents. The structural features of 1-Naphthalen-2-yl-pyrrole-2,5-dione allow it to interact with bacterial enzymes and DNA gyrase, disrupting essential bacterial processes. Preliminary studies have shown that certain derivatives exhibit promising activity against multidrug-resistant bacteria, making them attractive candidates for further development into novel antibiotics.

Moreover, 1-Naphthalen-2-yl-pyrrole-2,5-dione has found applications in materials science due to its ability to form stable coordination complexes with metal ions. These complexes have been investigated for their catalytic properties in organic transformations and their potential use in luminescent materials. The compound’s ability to chelate metals while maintaining its aromatic system allows for the design of metalloporphyrins and metallopolypyridines with tailored electronic and optical properties.

The synthesis of 1-Naphthalen-2-yl-pyrrole-2,5-dione typically involves multi-step organic reactions starting from commercially available precursors such as naphthalene derivatives and pyrrole. Advances in synthetic methodologies have enabled the preparation of increasingly complex derivatives with precise functionalization patterns. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing diverse substituents into the pyrrole ring while maintaining high regioselectivity.

Recent research has also focused on the computational modeling of 1-Naphthalen-2-yl-pyrrole-2,5-dione derivatives to predict their biological activity. Molecular docking studies have helped identify key interactions between the compound and target proteins, providing insights into how these interactions modulate enzyme function. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of derivatives before synthesizing them in the lab.

The environmental impact of using 1-Naphthalen-2-yl-pyrrole-2,5-dione and its derivatives has also been considered. Efforts have been made to develop green synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods have been explored as alternatives to traditional organic synthesis techniques. These sustainable approaches align with the broader goal of reducing the ecological footprint of chemical manufacturing.

In conclusion,1-Naphthalen-2-yl-pyrrole-2,5-dione (CAS No: 6637-45-2) is a multifaceted compound with significant potential in chemical biology and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials. As research continues to uncover new uses for this compound and its derivatives,1-Naphthalen-2-ylyl-pyrrole - 25 - dione is poised to remain at the forefront of innovation in these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6637-45-2)1-Naphthalen-2-yl-pyrrole-2,5-dione
A1169334
Purity:99%/99%/99%
Quantity:10g/5g/1g
Price ($):1078.0/739.0/282.0
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